Methyl2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate
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Overview
Description
Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate is a versatile chemical compound with a molecular weight of 290.31 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with a tetrahydrofuran-2-ylmethoxy group and a carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate typically involves several steps. One common method includes the reaction of 2-methyl-4-hydroxybenzofuran with tetrahydrofuran-2-ylmethanol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then esterified with methanol and a carboxylating agent under controlled conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate can be compared with other benzofuran derivatives, such as:
2-methylbenzofuran: Lacks the tetrahydrofuran-2-ylmethoxy and carboxylate groups, resulting in different chemical properties and applications.
4-hydroxybenzofuran: Contains a hydroxyl group instead of the tetrahydrofuran-2-ylmethoxy group, leading to different reactivity and biological activities.
Benzofuran-6-carboxylate:
The unique combination of substituents in Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate gives it distinct properties and makes it valuable for various research and industrial applications.
Biological Activity
Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate, identified by its CAS number 1291491-22-9, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18O5
- Molecular Weight : 290.3111 g/mol
Pharmacological Profile
Recent studies have highlighted the pharmacological potential of this compound, particularly in the context of cancer treatment and anti-inflammatory effects.
Anticancer Activity
- Cell Proliferation Inhibition : Research indicates that Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate exhibits potent inhibitory effects on various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating strong anti-proliferative properties compared to conventional chemotherapeutics like 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM and 11.73 μM for MCF-7 and MDA-MB-231 cells respectively .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the mitochondrial pathway, as evidenced by increased levels of caspase 9 in treated samples . Furthermore, it has shown significant inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .
Anti-inflammatory Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory activity. It has been observed to reduce inflammatory markers in vitro, although specific mechanisms remain to be fully elucidated.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Properties
Molecular Formula |
C16H18O5 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
methyl 2-methyl-4-(oxolan-2-ylmethoxy)-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C16H18O5/c1-10-6-13-14(20-9-12-4-3-5-19-12)7-11(16(17)18-2)8-15(13)21-10/h6-8,12H,3-5,9H2,1-2H3 |
InChI Key |
WIZADGIRUKHAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2OCC3CCCO3)C(=O)OC |
Origin of Product |
United States |
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